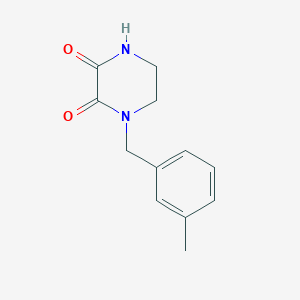

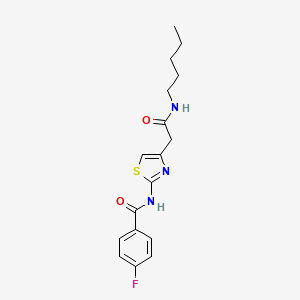

1-(3-Methylbenzyl)piperazine-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Methylbenzyl)piperazine is an analytical reference standard categorized as a piperazine . It has been detected in illicit tablets . It is used as reference materials for forensic laboratories . It affects the central and the autonomic nervous systems, the blood pressure, and smooth muscle .

Molecular Structure Analysis

The molecular formula of 1-(3-Methylbenzyl)piperazine is C12H18N2 . The InChI code is InChI=1S/C12H18N2/c1-11-3-2-4-12(9-11)10-14-7-5-13-6-8-14/h2-4,9,13H,5-8,10H2,1H3 . The SMILES string is CC1=CC=CC(CN2CCNCC2)=C1 .Physical And Chemical Properties Analysis

1-(3-Methylbenzyl)piperazine appears as a pale yellow oil . It has a density of 1.001 g/mL at 25 °C . Its boiling point is 256-257 °C . It is soluble in DMF, DMSO, and Ethanol .Applications De Recherche Scientifique

Cardiotropic Activity

- A group of compounds, including 1-(methoxybenzyl)-4-[2-((methoxybenzyl)amino)ethyl]piperazin-2,3-diones, has been synthesized and shown to have significant cardiotropic actions. Particularly, a compound from this group demonstrated notable antiarrhythmic activity in various arrhythmia models (G. Mokrov et al., 2019).

Antiviral and Antibacterial Properties

- Derivatives of diketopiperazine, including variants of 1-(3-Methylbenzyl)piperazine-2,3-dione, isolated from marine-derived actinomycete Streptomyces sp. showed modest to potent antivirus activity against the influenza A (H1N1) virus. Some compounds also displayed narrow spectrum antibacterial activity against Gram-positive bacteria (Pei-Pei Wang et al., 2013).

Antiproliferative and Differentiation Properties in Leukemia

- Piperazine derivatives, including the mentioned chemical, have been investigated for their impact on the proliferation of human chronic myelogenous leukemia cells and their potential to induce erythroid differentiation. Some derivatives showed significant inhibition of cell proliferation (Antoine M. Saab et al., 2013).

Structural Analysis and Solution Structures

- Research on the crystal structure and solution behavior of 3-(α- Bromobenzyl )-3-methoxypiperazine-2,5-diones, a related compound, has provided insights into the conformational behavior of these types of molecules, which is crucial for understanding their biological activities (J. Elix et al., 1986).

Natural Product Derivatives with Antibacterial Activity

- A study of the endophytic fungus Purpureocillium lilacinum yielded compounds from the diketopiperazines group, including derivatives of this compound, which showed antibacterial activity against Gram-positive bacteria (R. Bara et al., 2020).

Cancer Treatment Potential

- Piperazine-2,3-dione derivatives have shown promise as selective inhibitors of interleukin 4 induced protein 1 (IL4I1), indicating potential use in treating cancers such as endometrial, ovarian, and triple-negative breast cancers (A. Abdel-Magid, 2023).

Safety and Hazards

Mécanisme D'action

Target of Action

This compound is a derivative of benzylpiperazine , which has been associated with stimulant effects

Mode of Action

As a derivative of benzylpiperazine, it may interact with its targets in a similar manner, potentially acting as a stimulant . .

Biochemical Pathways

The biochemical pathways affected by 1-(3-Methylbenzyl)piperazine-2,3-dione are currently unknown . Given its potential stimulant properties, it might influence pathways related to neurotransmitter release or reuptake

Result of Action

If it acts as a stimulant like its parent compound benzylpiperazine , it might increase neurotransmitter release, leading to heightened alertness and energy.

Propriétés

IUPAC Name |

1-[(3-methylphenyl)methyl]piperazine-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-9-3-2-4-10(7-9)8-14-6-5-13-11(15)12(14)16/h2-4,7H,5-6,8H2,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYSWXWCFNDFAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCNC(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2376205.png)

![N1-(4-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2376207.png)

![2,4-dichlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2376209.png)

![4-[(Cyclopropylamino)methyl]benzoic acid](/img/structure/B2376212.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-sulfonamide](/img/structure/B2376214.png)

![(E)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2376216.png)

![5-chloro-N-[(4-chlorophenyl)methyl]-1,3-dimethylpyrazole-4-sulfonamide](/img/structure/B2376217.png)

![1'-(2-Chloroacetyl)spiro[3,4-dihydro-1,4-benzoxazepine-2,4'-piperidine]-5-one](/img/structure/B2376220.png)

![methyl (2E)-2-[(3-chloro-4-fluorophenyl)sulfonyl]-3-(dimethylamino)acrylate](/img/structure/B2376222.png)